(4-Bromophenyl)(3,5-dichlorophenyl)methanol
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Overview
Description
(4-Bromophenyl)(3,5-dichlorophenyl)methanol is an organic compound with the molecular formula C13H9BrCl2O It is characterized by the presence of a bromine atom on the para position of one phenyl ring and two chlorine atoms on the meta positions of another phenyl ring, both attached to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(3,5-dichlorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3,5-dichlorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(3,5-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: The major product is (4-Bromophenyl)(3,5-dichlorophenyl)ketone.
Reduction: The major products include (4-Bromophenyl)(3,5-dichlorophenyl)methane and (4-Bromophenyl)(3,5-dichlorophenyl)alcohol.
Substitution: The major products depend on the nucleophile used and can include various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)(3,5-dichlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(3,5-dichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
- (4-Bromophenyl)(3,5-dichlorophenyl)ketone
- (4-Bromophenyl)(3,5-dichlorophenyl)methane
- (4-Bromophenyl)(3,5-dichlorophenyl)alcohol
Comparison: Compared to its similar compounds, (4-Bromophenyl)(3,5-dichlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. The hydroxyl group also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-dichlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVVWPLQOAMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Cl)Cl)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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